molecular formula C8H11N3O2 B1396831 Ethyl 4,5-diaminonicotinate CAS No. 1203486-63-8

Ethyl 4,5-diaminonicotinate

Cat. No. B1396831
Key on ui cas rn: 1203486-63-8
M. Wt: 181.19 g/mol
InChI Key: YQBLSNQHYBVMRO-UHFFFAOYSA-N
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Patent
US08846947B2

Procedure details

A mixture containing 4-amino-5-nitro-nicotinic acid ethyl ester (78; 15 g, 0.071 mol) and 10% Pd/C (500 mg) in MeOH (500 mL) was stirred under 1 atm of hydrogen at room temperature for 18 h. The reaction mixture filtered through a pad of Celite and the filtrate was concentrated under reduced pressure to afford 4,5-diamino-nicotinic acid ethyl ester 79 (10 g, 80%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]1[C:10]([NH2:11])=[C:9]([N+:12]([O-])=O)[CH:8]=[N:7][CH:6]=1)[CH3:2].[H][H]>CO.[Pd]>[CH2:1]([O:3][C:4](=[O:15])[C:5]1[C:10]([NH2:11])=[C:9]([NH2:12])[CH:8]=[N:7][CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)OC(C1=CN=CC(=C1N)[N+](=O)[O-])=O
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CN=CC(=C1N)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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